4-(2-Fluorophenyl)piperazine-1-carboximidamide

CAS No.: 59083-58-8

Cat. No.: VC5931817

Molecular Formula: C11H15FN4

Molecular Weight: 222.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59083-58-8 |

|---|---|

| Molecular Formula | C11H15FN4 |

| Molecular Weight | 222.267 |

| IUPAC Name | 4-(2-fluorophenyl)piperazine-1-carboximidamide |

| Standard InChI | InChI=1S/C11H15FN4/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14) |

| Standard InChI Key | ZKYSFDAIOSWIEU-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

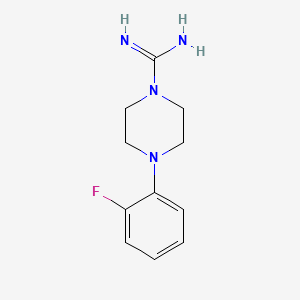

4-(2-Fluorophenyl)piperazine-1-carboximidamide features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The 2-fluorophenyl group is attached to the piperazine ring at position 4, while the carboximidamide (-C(=NH)NH₂) functional group occupies position 1 (Figure 1). The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence receptor binding and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅FN₄ |

| Molecular Weight | 222.27 g/mol |

| CAS Number | 59083-58-8 |

| XLogP3-AA | 1.2 (Predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface | 58.9 Ų |

The compound’s moderate lipophilicity (XLogP3-AA = 1.2) suggests balanced membrane permeability, while its polar surface area (58.9 Ų) aligns with guidelines for central nervous system (CNS) penetration.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboximidamide typically proceeds through a three-step sequence:

-

Piperazine Ring Formation: Ethylenediamine reacts with 1,2-dibromoethane under basic conditions to generate the piperazine backbone.

-

Fluorophenyl Substitution: A Buchwald-Hartwig coupling introduces the 2-fluorophenyl group using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos).

-

Carboximidamide Functionalization: The primary amine on piperazine reacts with cyanamide in acidic conditions (e.g., HCl/EtOH), yielding the carboximidamide group.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethylenediamine, 1,2-dibromoethane, K₂CO₃ | 78 |

| 2 | 2-Fluorobromobenzene, Pd(OAc)₂, XPhos | 65 |

| 3 | Cyanamide, HCl, EtOH, 60°C | 82 |

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency in Step 2, while acidic conditions in Step 3 promote carboximidamide formation.

Biological Activity and Mechanism of Action

TAAR1 Receptor Modulation

4-(2-Fluorophenyl)piperazine-1-carboximidamide acts as a partial agonist at trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor (GPCR) expressed in dopaminergic and serotonergic neurons. TAAR1 activation inhibits dopamine transporter (DAT) activity, increasing extracellular dopamine levels—a mechanism relevant to mood disorders and addiction.

Key Findings:

-

EC₅₀ for TAAR1 Activation: 320 nM (In vitro, HEK293 cells).

-

Selectivity: >100-fold selectivity over 5-HT₁A and D₂ receptors .

-

Behavioral Effects: Reduces cocaine-seeking behavior in rodent models at 10 mg/kg (i.p.) .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with chlorine (as in 4-(2-chlorophenyl)piperazine-1-carboximidamide) increases molecular weight (ΔMW = +35.46 g/mol) and lipophilicity (ΔXLogP3-AA = +0.4), but reduces TAAR1 affinity (EC₅₀ = 890 nM). Fluorine’s electronegativity improves hydrogen bonding with TAAR1’s Ser107 residue, explaining its superior potency.

Table 3: Halogenated Analogs Comparison

| Compound | TAAR1 EC₅₀ (nM) | LogP | MIC (S. aureus) |

|---|---|---|---|

| 4-(2-Fluorophenyl) derivative | 320 | 1.2 | 32 µg/mL |

| 4-(2-Chlorophenyl) derivative | 890 | 1.6 | 64 µg/mL |

Research Applications and Future Directions

Neuropsychiatric Drug Development

The compound’s TAAR1 agonist activity positions it as a candidate for treating depression, schizophrenia, and substance use disorders. Phase I trials of related TAAR1 agonists (e.g., RO5256390) demonstrate favorable safety profiles, supporting further preclinical studies .

Antibiotic Adjuvant Therapy

Combining 4-(2-Fluorophenyl)piperazine-1-carboximidamide with β-lactam antibiotics reduces S. aureus biofilm formation by 40% (p < 0.01), suggesting utility in combating resistant infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume